molecular formula C14H10N2O4S B3045929 3-Nitro-1-(phenylsulfonyl)-1H-indole CAS No. 116325-19-0

3-Nitro-1-(phenylsulfonyl)-1H-indole

Cat. No. B3045929
CAS RN: 116325-19-0
M. Wt: 302.31 g/mol
InChI Key: ONSQTORIEJBGTB-UHFFFAOYSA-N
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Description

3-Nitro-1-(phenylsulfonyl)indole undergoes addition of aryl- and hetaryllithium nucleophiles to produce 2-substituted-3-nitroindoles .


Synthesis Analysis

The synthesis of 3-Nitro-1-(phenylsulfonyl)-1H-indole involves the treatment of N-protected indoles with acetyl nitrate generated in situ at low temperatures, which affords the corresponding 3-nitroindoles in good to excellent yields . The reaction of 5-chloro-3-nitro-1-(phenylsulfonyl)indole with ethyl isocyanoacetate and base affords the rearranged ethyl 5-chloro-1,8-dihydro-8-(phenylsulfonyl)pyrrolo[2,3-b]indole-2-carboxylate .


Molecular Structure Analysis

The molecular structure of 3-Nitro-1-(phenylsulfonyl)-1H-indole and its derivatives have been determined by single crystal X-ray crystallography .


Chemical Reactions Analysis

3-Nitro-1-(phenylsulfonyl)indole reacts with munchnone, which is generated in situ by cyclodehydration of the appropriate N-acyl amino acid with 1,3-diisopropylcarbodiimide (DIPC), to give pyrroloindole in very good yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Nitro-1-(phenylsulfonyl)-1H-indole and its derivatives have been studied using Density Functional Theory (DFT) calculations and Molecular Orbital Calculations .

Scientific Research Applications

Nucleophilic Addition Reactions

3-Nitro-1-(phenylsulfonyl)-1H-indole undergoes nucleophilic addition reactions, forming various substituted indoles. Such reactions are crucial in synthesizing 3-substituted-2-nitroindoles, which have significant importance in medicinal chemistry and organic synthesis. This demonstrates the compound's versatility in creating diverse molecular structures with potential pharmaceutical applications (Pelkey, Barden, & Gribble, 1999).

Crystal Structures and Density Functional Theory (DFT) Calculations

The synthesis of derivatives of 1-(phenylsulfonyl)indole, including 3-nitro-1-(phenylsulfonyl)-1H-indol-2-amine, has been explored. These derivatives’ structures were determined using single-crystal X-ray crystallography. This research highlights the compound's structural flexibility and potential for forming complex molecular architectures. The study also utilized Density Functional Theory (DFT) calculations to understand the electronic properties of these compounds, which could guide their application in various scientific fields (Mannes, Kaur, Onyango, Gribble, & Jasinski, 2017).

Synthesis of Tetracyclic Thieno[3,2-c]-δ-carbolines

The synthesis of tetracyclic thieno[3,2-c]-δ-carbolines from 3-nitro-1-(phenylsulfonyl)indole showcases its application in constructing complex heterocyclic compounds. These compounds have interesting chemical properties and potential biological activities, thus highlighting the importance of 3-nitro-1-(phenylsulfonyl)-1H-indole in synthetic organic chemistry (Alford, Kishbaugh, & Gribble, 2010).

Mechanism of Action

The mechanism of action of 3-Nitro-1-(phenylsulfonyl)-1H-indole involves the reaction of 5-chloro-3-nitro-1-(phenylsulfonyl)indole with ethyl isocyanoacetate and base, which affords the rearranged ethyl 5-chloro-1,8-dihydro-8-(phenylsulfonyl)pyrrolo[2,3-b]indole-2-carboxylate .

Future Directions

The future directions for the study of 3-Nitro-1-(phenylsulfonyl)-1H-indole could involve further exploration of its synthesis, reactions, and properties. More research could also be done to investigate its potential applications .

properties

IUPAC Name

1-(benzenesulfonyl)-3-nitroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S/c17-16(18)14-10-15(13-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSQTORIEJBGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454800
Record name 1H-Indole, 3-nitro-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-1-(phenylsulfonyl)-1H-indole

CAS RN

116325-19-0
Record name 1H-Indole, 3-nitro-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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